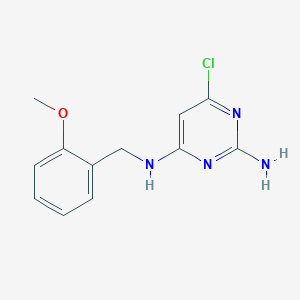
N-(2-methoxyethyl)-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
Benzamides and morpholine derivatives are significant in medicinal chemistry due to their versatile pharmacological properties. They are explored for their gastrokinetic, anticancer, and enzyme inhibitory activities among other pharmacological benefits. These compounds are synthesized through various chemical reactions, aiming to explore their structure-activity relationships and potential biological activities.
Synthesis Analysis
The synthesis of benzamide and morpholine derivatives involves multi-step chemical processes, including condensation, cyclization, and substitution reactions. For instance, a series of N-substituted benzamides demonstrated potent in vivo gastrokinetic activity, highlighting the importance of the N-4 substituent in enhancing activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction and DFT calculations are commonly used to analyze the geometric and electronic structures, which are pivotal in understanding their reactivity and interaction with biological targets. For example, the structure and antioxidant activity of a benzamide derivative were thoroughly analyzed, providing insights into its chemical behavior (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides and morpholine derivatives undergo various chemical reactions, including Pummerer-type reactions, which are essential for synthesizing complex organic molecules with potential biological activities. These reactions are instrumental in modifying the chemical structure to enhance biological activity or solubility (Toda et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are vital for the practical application and formulation of these compounds. The crystal and molecular structure analysis often reveals the compound's stability and potential for drug formulation (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the compound's pharmacological potential. Studies on benzamides and morpholine derivatives explore these properties in depth to identify potent inhibitors or activators of specific biological pathways. For instance, sulfamoyl benzamide derivatives were synthesized as selective inhibitors for h-NTPDases, indicating their potential in treating diseases like thrombosis and cancer (Zaigham et al., 2023).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-8-5-15-14(17)12-3-2-4-13(11-12)22(18,19)16-6-9-21-10-7-16/h2-4,11H,5-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTPNZARSVTSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
![7-(2-methylcyclohexyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4463236.png)


![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)
![3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide](/img/structure/B4463270.png)
![ethyl 4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4463277.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B4463284.png)
![N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463292.png)
![N-(4-ethylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4463298.png)
